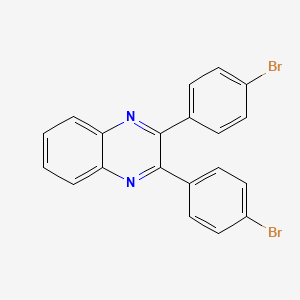
2,3-Bis(4-bromophenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-bromophenyl)quinoxaline is a heterocyclic compound with the molecular formula C20H12Br2N2 It is characterized by the presence of two bromophenyl groups attached to a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-bromophenyl)quinoxaline typically involves the reaction of 1-(3-bromophenyl)-2-(4-bromophenyl)ethane-1,2-dione with o-phenylenediamine in refluxing ethanol . This method ensures the formation of the quinoxaline ring system with the bromophenyl substituents in the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-bromophenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.
Coupling Products: Biaryl derivatives are typically obtained from coupling reactions.
Scientific Research Applications
2,3-Bis(4-bromophenyl)quinoxaline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-bromophenyl)quinoxaline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
- 2,3-Bis(4-methoxyphenyl)quinoxaline
- 2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline
- 2,3-Bis(3-iodophenyl)quinoxaline
Comparison: 2,3-Bis(4-bromophenyl)quinoxaline is unique due to the presence of bromine atoms, which can influence its reactivity and potential applications. Compared to its methoxy, chloro, and iodo analogs, the bromine substituents provide distinct electronic and steric properties, making it suitable for specific chemical transformations and applications.
Properties
CAS No. |
19802-70-1 |
|---|---|
Molecular Formula |
C20H12Br2N2 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
2,3-bis(4-bromophenyl)quinoxaline |
InChI |
InChI=1S/C20H12Br2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |
InChI Key |
WATVCMJLZPTSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















